molecular formula C14H9Cl2NO2 B13922391 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile

Katalognummer: B13922391
Molekulargewicht: 294.1 g/mol
InChI-Schlüssel: VZLPXEMEENMDAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile is an organic compound belonging to the class of diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group. This compound is characterized by the presence of chloro and methoxy substituents on the benzene rings, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile typically involves the reaction of 3-chloro-5-methoxybenzonitrile with 2-chloro-5-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the two aromatic rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diphenylethers, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile is unique due to its specific combination of chloro and methoxy substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H9Cl2NO2

Molekulargewicht

294.1 g/mol

IUPAC-Name

3-chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile

InChI

InChI=1S/C14H9Cl2NO2/c1-18-11-2-3-13(16)14(7-11)19-12-5-9(8-17)4-10(15)6-12/h2-7H,1H3

InChI-Schlüssel

VZLPXEMEENMDAQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)Cl)OC2=CC(=CC(=C2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.